

# Technical Support Center: MET Amplification in Entrectinib Resistance

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## Compound of Interest

Compound Name: *Entrectinib*

Cat. No.: *B1684687*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of MET amplification as a mechanism of resistance to **Entrectinib**.

## Frequently Asked Questions (FAQs)

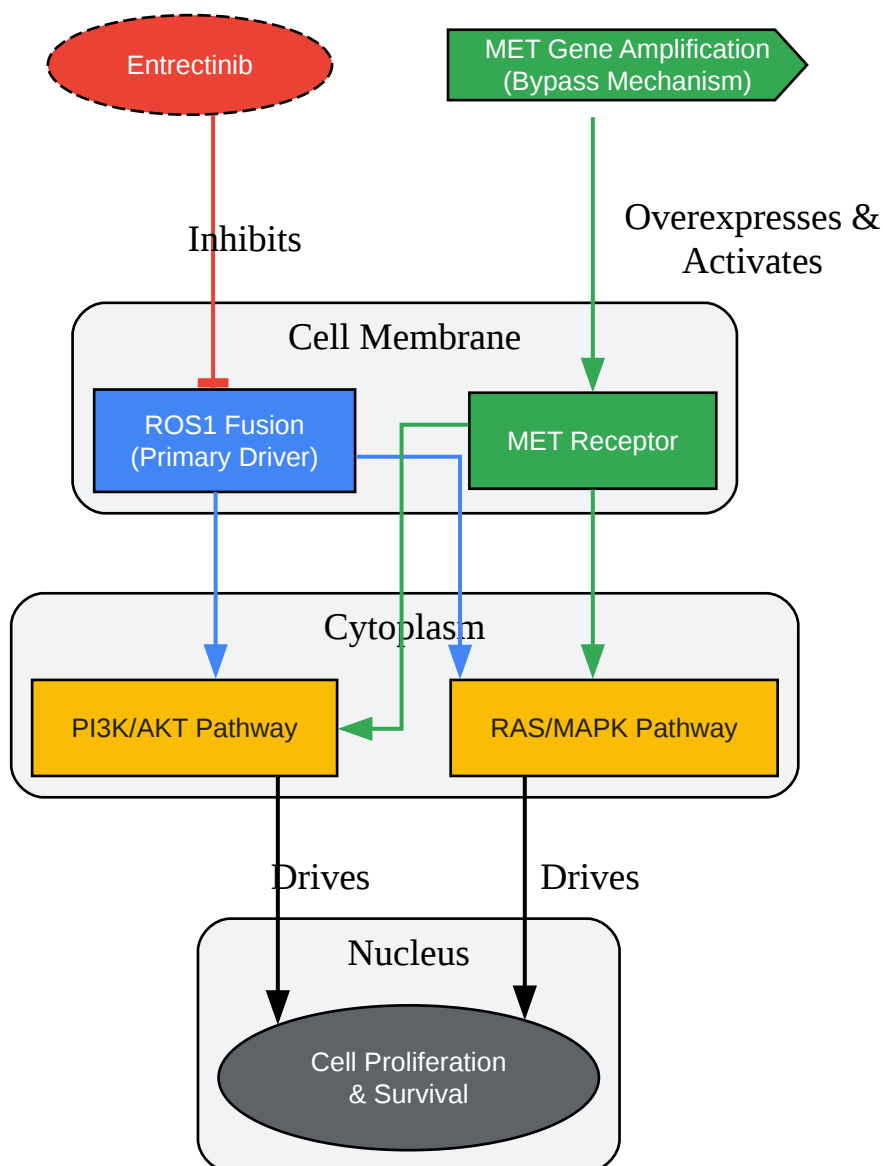
Q1: What is the established role of MET amplification in resistance to **Entrectinib**?

A1: MET amplification is a recognized "off-target" mechanism of acquired resistance to **Entrectinib**.<sup>[1]</sup> It functions as a bypass signaling pathway, allowing cancer cells to survive and proliferate despite the effective inhibition of the primary oncogenic drivers, such as ROS1 or NTRK fusions, by **Entrectinib**.<sup>[2][3]</sup> This resistance mechanism has been observed in preclinical models and confirmed in patients with ROS1-positive non-small cell lung cancer (NSCLC) who have progressed on **Entrectinib**.<sup>[4][5]</sup>

Q2: How exactly does MET amplification bypass the therapeutic effect of **Entrectinib**?

A2: **Entrectinib** selectively inhibits receptor tyrosine kinases (RTKs) like ROS1 and TRK. However, sustained treatment can lead to the selection of tumor cells that have acquired additional genetic alterations. In the case of MET amplification, there is an increased copy number of the MET gene, often on extrachromosomal DNA (ecDNA), which is associated with more aggressive cancers.<sup>[2][4][5]</sup> This leads to the overexpression and constitutive activation of the MET receptor. Activated MET then drives downstream signaling through critical survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways.<sup>[2][6]</sup> These signals promote cell

proliferation and survival, effectively creating a "bypass track" that renders the inhibition of ROS1 or TRK by **Entrectinib** ineffective.



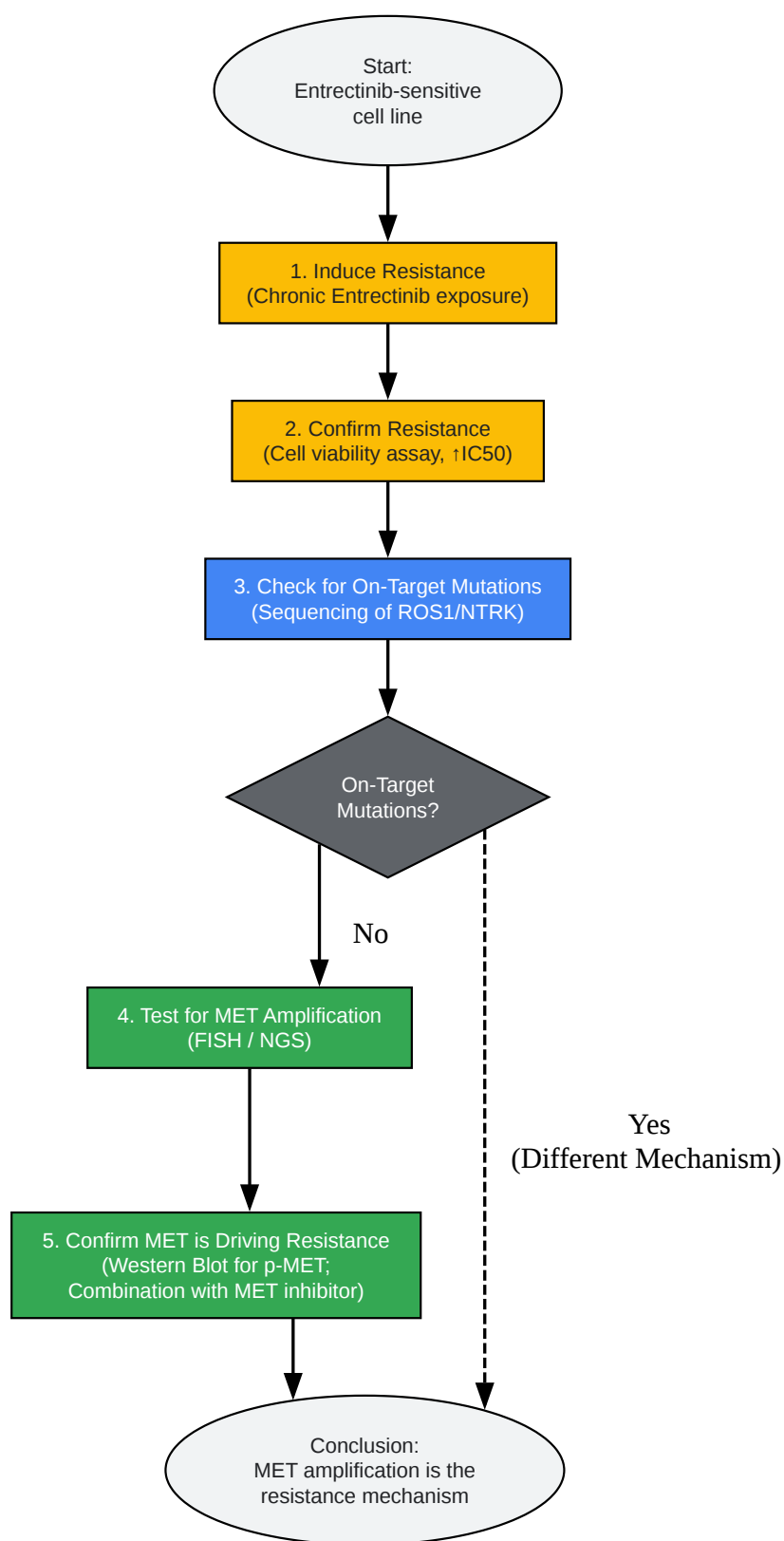
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**Caption:** MET amplification bypass signaling in **Entrectinib** resistance.

Q3: I am observing resistance to **Entrectinib** in my cell line model. How can I determine if MET amplification is the cause?

A3: A systematic approach is required to investigate MET amplification as a potential resistance mechanism.

- **Confirm Resistance Phenotype:** First, confirm the shift in drug sensitivity by re-evaluating the IC50 value of **Entrectinib** in your resistant cell line compared to the parental, sensitive line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant fold-increase in IC50 indicates acquired resistance.[\[2\]](#)
- **Rule out On-Target Mutations:** Analyze the kinase domain of the primary driver (e.g., ROS1, NTRK) using sequencing to check for known resistance mutations. The absence of such mutations points towards an off-target mechanism like bypass signaling.[\[5\]](#)
- **Detect MET Gene Amplification:** Use Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS) to assess the MET gene copy number. FISH is often considered the gold standard for quantifying copy number.[\[4\]](#)[\[7\]](#)
- **Confirm MET Pathway Activation:** Perform Western blot analysis to check for increased total MET protein expression and, crucially, increased MET phosphorylation (p-MET) in the resistant cells compared to parental cells. Also, examine downstream effectors like p-AKT and p-ERK.
- **Functional Validation:** To confirm that MET activation is driving the resistance, treat your resistant cells with a combination of **Entrectinib** and a MET inhibitor (e.g., Capmatinib, Crizotinib). A restoration of sensitivity to **Entrectinib** in the presence of the MET inhibitor provides strong functional evidence.[\[1\]](#)[\[8\]](#)

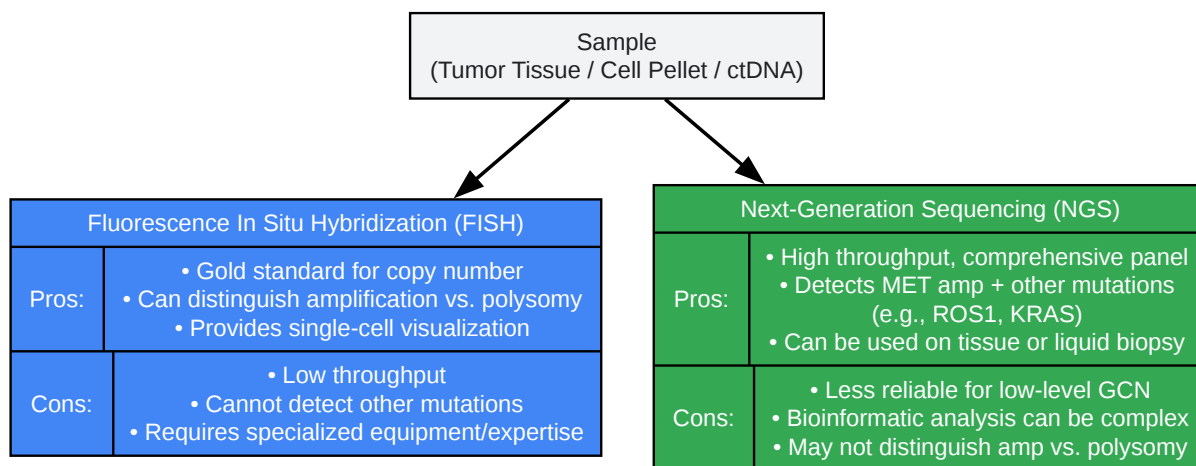


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**Caption:** Experimental workflow to identify MET-mediated resistance.

Q4: What are the pros and cons of using FISH versus NGS to detect MET amplification in my samples?

A4: Both FISH and NGS are powerful techniques, but they have distinct advantages and disadvantages for detecting MET amplification. The choice may depend on available resources, sample type, and the specific experimental question.



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**Caption:** Comparison of FISH and NGS for MET amplification detection.

## Quantitative Data Summary

Table 1: In Vitro Models of MET-Mediated **Entrectinib** Resistance

Cell Line	Primary Driver	Resistance Status	Entrectinib IC50	Key Finding	Reference
CUTO28	TPM3-ROS1	Parental (Sensitive)	~12.7 nM	Baseline sensitivity	<a href="#">[2]</a>
CUTO28-ER	TPM3-ROS1	Resistant	>2000 nM (~157-fold increase)	Acquired MET gene amplification	<a href="#">[2]</a>
KM12SM	NTRK1 fusion	Sensitive	-	Becomes resistant in presence of HGF	<a href="#">[1]</a>
HCC78	ROS1 fusion	Sensitive	-	Becomes resistant in presence of HGF	<a href="#">[1]</a>

Table 2: Clinical Prevalence of MET Amplification in **Entrectinib** Resistance

Clinical Trial / Study	Patient Population	Finding	Prevalence	Reference
STARTRK-2	ROS1+ NSCLC patients resistant to Entrectinib	MET amplification detected in ctDNA	1.9% (2 of 105 patients)	<a href="#">[4]</a> , <a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Generation of an **Entrectinib**-Resistant Cell Line

This protocol is a generalized procedure based on methods used to create cell lines like CUTO28-ER.[\[3\]](#)[\[4\]](#)

- Culture Parental Cells: Begin by culturing the parental cell line (e.g., CUTO28) in standard conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO<sub>2</sub>).<sup>[4]</sup>
- Initial Drug Exposure: Treat the cells with **Entrectinib** at a concentration equal to the cell line's IC<sub>50</sub>.
- Dose Escalation: Once the cells resume proliferation, increase the concentration of **Entrectinib** in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next.
- Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of **Entrectinib** (e.g., 1-2 µM).
- Expansion and Banking: Expand the resulting resistant cell population and establish cryopreserved stocks.
- Maintenance: Culture the resistant cell line continuously in media containing the high concentration of **Entrectinib** to maintain the resistance phenotype.

#### Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is adapted from methodologies used to assess drug sensitivity.<sup>[1]</sup>

- Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–5,000 cells per well and allow them to adhere overnight.
- Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of **Entrectinib** (and/or a MET inhibitor for combination studies). Include untreated wells as a control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO<sub>2</sub>.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

### Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for performing FISH.[\[4\]](#)[\[7\]](#)

- **Sample Preparation:** Prepare slides with either paraffin-embedded tissue sections or harvested cultured cells.
- **Pre-treatment:** Deparaffinize and rehydrate tissue sections. Perform enzymatic digestion (e.g., with pepsin) to allow probe penetration.
- **Probe Hybridization:** Apply a dual-color probe set containing a probe for the MET gene locus (e.g., SpectrumOrange) and a control probe for the centromere of chromosome 7 (CEP7, e.g., SpectrumGreen).
- **Denaturation:** Co-denature the cellular DNA and the probes by heating the slides.
- **Hybridization:** Incubate the slides overnight in a humidified chamber to allow the probes to anneal to their target sequences.
- **Post-Hybridization Washes:** Wash the slides under stringent conditions to remove non-specifically bound probes.
- **Counterstaining:** Apply a counterstain, such as DAPI, to visualize the cell nuclei.
- **Imaging and Analysis:** Use a fluorescence microscope to visualize the signals. Count the number of MET and CEP7 signals in at least 50-100 nuclei. MET amplification is typically defined by a high MET/CEP7 ratio (e.g.,  $\geq 2.0$ ) or a high average MET gene copy number per cell (e.g.,  $\geq 6$ ).[\[7\]](#)

### Protocol 4: Western Blot Analysis of MET Pathway Activation

This protocol is a standard method for analyzing protein expression and phosphorylation.[\[8\]](#)



- **Cell Lysis:** Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors to create whole-cell lysates.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies targeting total MET, phospho-MET (p-MET), total AKT, phospho-AKT (p-AKT), total ERK, phospho-ERK (p-ERK), and a loading control (e.g.,  $\beta$ -actin or GAPDH).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensities between parental and resistant cell lines.

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